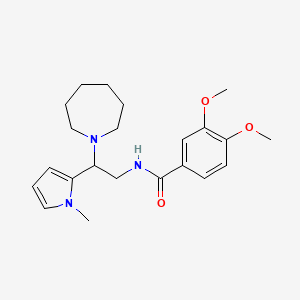

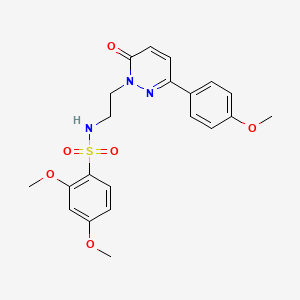

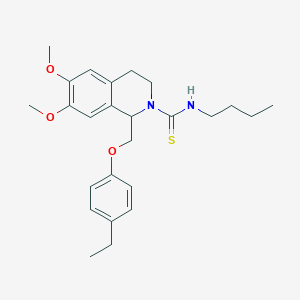

![molecular formula C24H20FN5O2S B2454548 3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872200-02-7](/img/structure/B2454548.png)

3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H20FN5O2S and its molecular weight is 461.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Receptor Selectivity and Medicinal Chemistry

The derivative 9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine (CGS15943), a close relative to the specified compound, has shown high affinity for human A3 receptors. Its modifications, aiming for A3 subtype selectivity, revealed that certain acylated derivatives, particularly with straight chain alkyl amides, demonstrate optimal selectivity, indicating potential for targeted therapeutic applications (Kim, Ji, & Jacobson, 1996).

Antibacterial and Anticancer Activities

Substituted 5-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)amino)nicotinates, structurally related to the compound , have shown promising results in antibacterial activity against various pathogens. Their synthesis from anthranilamide and subsequent evaluations highlight the potential of this chemical scaffold in developing new antimicrobial agents (Mood, Boda, & Guguloth, 2022). Additionally, 1,2,4-triazolo[4,3-a]-quinoline derivatives, which share a core structure with the specified compound, have been designed and synthesized with anticancer activity in mind. Certain derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating the potential of this framework in cancer research (Reddy et al., 2015).

H1-antihistaminic Agents

Novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones have been synthesized and evaluated for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. This suggests the utility of the quinazolinone scaffold in developing new antihistaminic agents with minimal sedation effects, which could be relevant for compounds structurally similar to 3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (Alagarsamy, Shankar, & Murugesan, 2008).

作用機序

Target of Action

The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. It plays a crucial role in the urinary concentration mechanism and is predominantly expressed in erythrocytes and the descending vasa recta of the kidney .

Mode of Action

The compound acts as a reversible inhibitor of UT-B . It targets an intracellular site of UT-B in a urea-competitive manner . This means it competes with urea for binding to the UT-B, thereby inhibiting the transport of urea across the cell membrane .

Biochemical Pathways

By inhibiting UT-B, the compound disrupts the urea transport mechanism. This leads to a decrease in the reabsorption of urea in the kidney, which in turn affects the urinary concentration mechanism . The downstream effects include an increase in urination volume and a decrease in maximum urinary concentration .

Pharmacokinetics

The compound exhibits good bioavailability as evidenced by its ability to reach an average concentration of 390 µM in blood even 6 hours after a single intraperitoneal (i.p.) dose of 200 µl per animal . It has a short half-life (t1/2 = 28 min) in in vitro rat hepatic microsomes stability tests .

Result of Action

The inhibition of UT-B by the compound results in a significant decrease in maximum urinary concentration and an increase in urination volume .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stable at 2-8°C and should be protected from light . Its solubility in DMSO is 100 mg/mL

特性

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN5O2S/c1-2-16-9-13-19(14-10-16)33(31,32)24-23-27-22(26-15-17-7-11-18(25)12-8-17)20-5-3-4-6-21(20)30(23)29-28-24/h3-14H,2,15H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGOJDLAFWHEQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

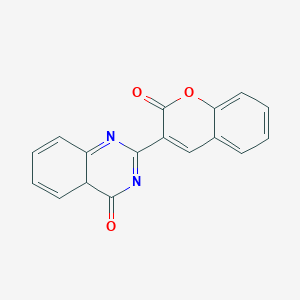

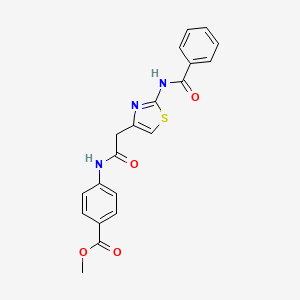

![N-(2-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2454467.png)

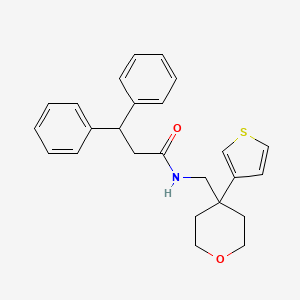

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2454472.png)

![1-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2454475.png)

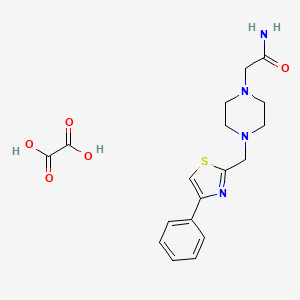

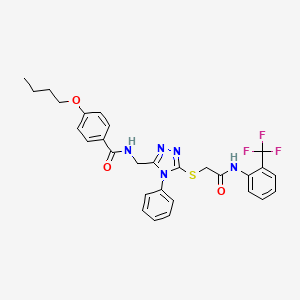

![4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2454476.png)

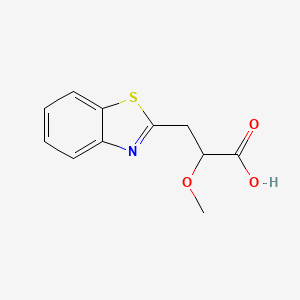

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2454486.png)